molecular formula C₂₂H₃₇NO₂ B1144937 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine CAS No. 1313876-85-5

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine

Cat. No.: B1144937
CAS No.: 1313876-85-5
M. Wt: 347.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is a complex organic compound with a unique structure that includes a dioxane ring and an octylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine typically involves multiple steps. One common route starts with the preparation of the dioxane ring, followed by the introduction of the octylphenyl group and the amine functionality. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be used in various chemical reactions:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Modifying existing functional groups or reducing double bonds.
  • Substitution Reactions : Replacing functional groups with others.

Biology

Research indicates potential bioactivity of this compound:

  • Drug Discovery : It may be investigated for therapeutic effects against various diseases due to its structural properties.
  • Biochemical Studies : The compound can interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Medicine

Given its potential bioactivity, 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine may be explored for:

  • Therapeutic Applications : Investigating its efficacy in treating conditions influenced by its interaction with biological targets.

Industry

The compound's unique properties may lead to applications in creating new materials with specialized characteristics:

  • Material Science : Development of polymers or other materials that leverage its chemical structure for enhanced performance .

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility:

Study FocusFindings
Drug InteractionInvestigated as a potential modulator for various biological pathways.
Material DevelopmentUsed in synthesizing novel polymers with improved thermal stability.
Chemical SynthesisDemonstrated effectiveness as a precursor in multi-step organic syntheses .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-yl carbamic acid 1,1-dimethylethyl ester
  • 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-yl carbamate

Uniqueness

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and an octylphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

  • Molecular Formula: C22H37NO2
  • Molecular Weight: 347.53 g/mol
  • CAS Number: 1313876-85-5
  • Appearance: Light yellow oil
  • Solubility: Soluble in DCM, ethyl acetate, and methanol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dioxane ring and subsequent introduction of the octylphenyl group. The synthesis requires careful control of reaction conditions to achieve high purity and yield.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and potential neuroprotective effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can influence key cellular pathways and functions.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds similar to this compound using a xylene-induced ear edema model in mice. The results demonstrated significant inhibition of inflammation in several tested compounds, indicating the potential for therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to assess the acetylcholinesterase (AChE) inhibitory activity of related compounds. The findings suggest that structural modifications can enhance potency against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Similar Compounds

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Donepezil (standard)2.16 ± 0.124.5 ± 0.11
Analog with similar structure0.10 ± 0.050.20 ± 0.050

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the phenyl ring significantly affect biological activity. The position and nature of these substituents can modulate the compound's interaction with target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a literature review to identify analogous 1,3-dioxane derivatives and their synthesis protocols (e.g., cyclocondensation of diols with ketones or aldehydes). Optimize reaction parameters (temperature, solvent polarity, catalyst) using design-of-experiment (DoE) frameworks. For example, varying the molar ratio of precursors and monitoring yield via HPLC can identify ideal conditions .
  • Validation : Confirm product identity using 1^1H/13^13C NMR and FTIR to track functional groups (e.g., amine and dioxane ring signals) .

Q. How can researchers characterize the stereochemical configuration and conformational flexibility of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry, supplemented by computational modeling (DFT or molecular mechanics) to assess low-energy conformers . Dynamic NMR can probe ring puckering and substituent dynamics in solution .

Q. What methodologies are recommended for assessing the compound’s purity and stability under laboratory storage conditions?

  • Analytical Techniques : Use HPLC with UV/Vis detection (λ = 200–300 nm) for purity assessment. Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS can detect degradation products .

Advanced Research Questions

Q. How does the compound’s lipophilicity (logP) influence its environmental fate in abiotic compartments?

  • Experimental Design : Measure logP via shake-flask partitioning (octanol/water system). For environmental modeling, integrate these values into fugacity-based models (e.g., EQC model) to predict distribution in soil, water, and air .
  • Data Interpretation : Compare experimental logP with computational predictions (e.g., SwissADME) to resolve discrepancies .

Q. What in vitro models are suitable for studying the compound’s interaction with biological membranes or receptor targets?

  • Approach : Use surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers or immobilized receptors. For cellular uptake studies, fluorescently tag the compound and monitor internalization via confocal microscopy .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50 values)?

  • Resolution Strategy :

  • Validate assay conditions (e.g., buffer pH, cell line viability).
  • Replicate experiments with standardized protocols (IUPAC guidelines for bioactivity reporting) .
  • Perform meta-analysis to identify confounding variables (e.g., solvent effects in DMSO) .

Q. What computational strategies are effective for predicting the compound’s interactions with cytochrome P450 enzymes?

  • Methodology :

  • Docking : Use AutoDock Vina to model binding poses in CYP3A4 or CYP2D6 active sites.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and metabolite formation pathways .

Q. How should degradation studies be designed to evaluate the compound’s persistence in aquatic systems?

  • Experimental Framework :

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in synthetic freshwater, monitoring decay via LC-MS/MS.
  • Biotic Degradation : Use OECD 301F respirometry with activated sludge to measure mineralization rates .

Properties

IUPAC Name

2,2-dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-22(23)17-24-21(2,3)25-18-22/h11-14H,4-10,15-18,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUSVFMWLWVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(OC2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.